4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide
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Overview
Description
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C11H11N3O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a 5-hydroxy-2-pyridinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 5-hydroxy-2-pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic metabolites in the tumor microenvironment.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-hydroxy-5-methoxy-2-pyrimidinyl)benzenesulfonamide: This compound has a similar structure but contains a pyrimidinyl group instead of a pyridinyl group.
5-Hydroxysulfapyridine: Another related compound with a hydroxyl group at the 5-position of the pyridine ring.
Uniqueness
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy.
Properties
IUPAC Name |
4-amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCHHHBDBWYWSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198965 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50930-57-9 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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